Intramolecular Allylation Yielding Allylphenols
Sakamoto et al. identified that allyloxyphenylboronic acid derivatives, which contain both an allylic aryl ether moiety and an arylboronic acid moiety within the same molecule, undergo a hydrazone-palladium catalyzed one-molecular reaction to directly afford allylphenol derivatives [1]. The reaction proceeded smoothly at room temperature using a phosphine-free hydrazone-palladium catalyst system, and the hydrazone ligand was demonstrated to be more effective than phosphine-type ligands for palladium-catalyzed annulation in this system [1]. This intramolecular pathway represents a reactivity mode entirely inaccessible to phenylboronic acid (no allyloxy group) and to methoxyphenylboronic acids (saturated ether cannot undergo allylic activation).
Comparator: Pathway absent
| Evidence Dimension | Ability to undergo intramolecular allylation to form allylphenol derivatives |
|---|---|
| Target Compound Data | Able to undergo one-molecular reaction to yield allylphenol derivatives |
| Comparator Or Baseline | Phenylboronic acid: cannot undergo this reaction (lacks allyloxy group); 3-Methoxyphenylboronic acid: cannot undergo this reaction (methoxy group not allylic) |
| Quantified Difference | Qualitative difference: reaction pathway exists vs. does not exist |
| Conditions | Hydrazone-palladium catalyst system, room temperature |
Why This Matters
Enables a unique synthetic route to allylphenol derivatives that cannot be accessed using simpler arylboronic acids, justifying compound selection for intramolecular allylation applications.
- [1] Sakamoto M. et al. Hydrazone-Palladium Catalyzed Reactions Using Allyl Compounds. Journal of Synthetic Organic Chemistry, Japan. 2018;76(8):828-837. DOI: 10.5059/yukigoseikyokaishi.76.828 View Source
